4-(4-(Dimethylamino)phenyl)but-3-en-2-one
Description
4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS: 5432-53-1) is a conjugated enone featuring a dimethylamino-substituted phenyl group. It serves as a critical intermediate in organic synthesis, particularly in the Pfitzinger reaction for constructing quinoline-4-carboxylic acid derivatives (e.g., antitumor agents and EGFR kinase inhibitors) . The electron-donating dimethylamino group enhances its reactivity in condensation reactions, enabling efficient formation of heterocyclic frameworks. Its synthesis typically involves base-catalyzed reactions, achieving yields up to 78% under optimized conditions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMOQOMGCKCSEJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876842 | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-53-1, 30625-58-2 | |
| Record name | 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(Dimethylamino)phenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5432-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one,4-(4-dimethylaminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The traditional synthesis involves the base-catalyzed condensation of 4-dimethylaminobenzaldehyde (1 ) with acetone (2 ) under ambient conditions. The reaction proceeds via a two-step mechanism:
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Aldol Addition : Deprotonation of acetone by sodium hydroxide generates an enolate ion, which attacks the carbonyl carbon of the aldehyde.
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Dehydration : Elimination of water forms the α,β-unsaturated ketone (3 ), with the E-configuration confirmed by a coupling constant of J = 16.2 Hz in H NMR.
The stoichiometric ratio of 1 :2 is critical, with excess acetone (13.6 equivalents) driving the reaction to completion. Aqueous NaOH (10–20 wt%) is typically used, and the reaction is conducted at 25°C for 72 hours.
Yield and Byproducts
While early reports claim 100% conversion, this is likely an overestimation due to competing side reactions. Prolonged reaction times promote the formation of dibenzalacetone (4 ), a bis-condensation byproduct, in 4–39% yields. The instability of 3 at room temperature necessitates cold storage post-synthesis to prevent degradation.
Microwave-Assisted Synthesis
Optimization of Conditions
Microwave irradiation revolutionizes the synthesis by reducing reaction times from days to minutes. Key parameters include:
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Temperature : 40–50°C (vs. 25°C conventionally).
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Time : 10–15 minutes (vs. 72 hours).
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Base : Aqueous NaOH (0.5–1.0 M).
Notably, microwave heating prevents dibenzalacetone formation, even at elevated temperatures, due to rapid and uniform energy transfer.
Advantages Over Conventional Methods
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Yield : Quantitative (98–100%) vs. 60–85% conventionally.
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Purity : >95% by H NMR, eliminating chromatography.
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Scalability : Compatible with continuous-flow reactors for industrial production.
Factors Influencing the Reaction
Temperature
Elevated temperatures (40–50°C) accelerate enolate formation but risk aldehyde decomposition. Microwave methods mitigate this by shortening exposure times.
Base Concentration
Optimal NaOH concentration is 0.5–1.0 M. Excess base promotes over-condensation, while insufficient base slows enolate generation.
Solvent and Stoichiometry
Acetone acts as both reactant and solvent. A 13.6:1 molar ratio of acetone to aldehyde ensures complete conversion.
Purification and Characterization
Isolation
Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Rotary evaporation yields 3 as a yellow solid or oil.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(4-(Dimethylamino)phenyl)but-3-en-2-one exhibit anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a study demonstrated that DMAB derivatives could induce apoptosis in breast cancer cells through the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Properties
DMAB has also been evaluated for its antimicrobial activity. A study highlighted its efficacy against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes.
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various organic compounds through reactions such as Michael additions and condensation reactions. For instance, it can be employed to synthesize complex molecules by acting as a nucleophile in electrophilic aromatic substitutions .
Synthesis of Novel Compounds
The compound can be used to synthesize novel derivatives that may possess enhanced biological activities. Its structure allows for modifications that can lead to new pharmacophores with improved potency and selectivity against specific targets.
Fluorescent Dyes
DMAB has applications in the development of fluorescent dyes for biological imaging. Its ability to fluoresce under specific conditions makes it suitable for labeling biomolecules in live-cell imaging studies . This application is crucial for tracking cellular processes in real-time.
Polymer Additives
In material science, DMAB is being explored as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics in various applications, including packaging and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the binding affinity and specificity of the compound. The butenone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Structure: Chlorophenyl group replaces the butenone chain. Synthesis: Claisen-Schmidt condensation under solvent-free conditions (373 K, 6 min) . Properties: The electron-withdrawing chlorine enhances electrophilicity, favoring nucleophilic additions. Elemental analysis: C 71.53%, H 5.56%, N 4.95% . Applications: Less explored in medicinal chemistry compared to the parent compound.
- 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one Structure: Bromo and fluoro substituents increase lipophilicity. Properties: Halogens improve bioavailability and receptor binding in drug design. CAS: 451485-72-6 .
Electron-Donating vs. Electron-Withdrawing Groups
- 4-(4-Nitrophenyl)but-3-en-2-one Structure: Nitro group (electron-withdrawing) instead of dimethylamino. Properties: Reduced electron density decreases reactivity in condensation reactions. Applications: Primarily used in materials science rather than pharmaceuticals.
- (E)-4-(3-(Diphenylamino)phenyl)-1-(4'-methoxyphenyl)-2-methylbut-3-en-1-one Structure: Diphenylamino and methoxy groups enhance electron density. Properties: Extended conjugation improves optical properties, relevant in OLEDs .
Extended Aromatic Systems
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one
- 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one Structure: Naphthyl and cyclohexanone moieties. Applications: Potent kinase inhibitors with improved selectivity .
Biological Activity
4-(4-(Dimethylamino)phenyl)but-3-en-2-one, commonly referred to as DMAP, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DMAP, focusing on its protective effects against radiation-induced damage, its chemical properties, and relevant case studies.
- Chemical Formula : C₁₂H₁₅NO
- Molecular Weight : 189.25 g/mol
- CAS Number : 5432-53-1
The compound is characterized by a dimethylamino group attached to a phenyl ring, which contributes to its biological activity. The structural formula can be represented as follows:
Radiation Protection
A significant study investigated the effects of DMAP on radiation-induced chromosome damage in mice. The mice were subjected to whole-body exposure to gamma rays (0-4 Gy) and subsequently treated with DMAP at a dose of 20 mg/kg. The findings indicated that DMAP administration significantly mitigated chromosome damage, reducing aberrant cells and various types of chromosome breaks compared to control groups treated with saline or oil .
Key Findings :
- Reduction in Chromosome Aberrations : DMAP treatment led to a marked decrease in total aberrations, including chromatid breaks and acentric fragments.
- Potential Clinical Application : The study suggests that DMAP could serve as a protective agent following radiation exposure, indicating its potential utility in clinical settings for patients undergoing radiotherapy or exposed to radiation accidents.
In Vitro Studies
In vitro studies have also highlighted the compound's potential as an inhibitor of certain enzymes linked to disease states. For instance, derivatives of DMAP have been explored for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease .
Table 1: Inhibition Potency of DMAP Derivatives
| Compound | IC50 (nM) |
|---|---|
| DMAP Derivative 1 | 56 |
| DMAP Derivative 2 | 70 |
| DMAP Derivative 3 | 85 |
These derivatives demonstrate varying degrees of potency against MAO-B, suggesting that modifications to the DMAP structure can enhance its biological activity.
Case Study 1: Protective Effects Against Radiation
In a controlled experiment involving irradiated mice, DMAP was administered post-exposure. The results revealed that the compound effectively reduced the incidence of chromosomal aberrations, suggesting a protective mechanism that warrants further investigation for therapeutic applications in oncology .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective properties of DMAP derivatives against oxidative stress in neuronal cell lines. Results indicated that these compounds could reduce cell death induced by oxidative stress, potentially offering new avenues for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-(Dimethylamino)phenyl)but-3-en-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via aldol condensation between 4-(dimethylamino)benzaldehyde and acetone under basic or acidic catalysis. Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst choice (e.g., NaOH or HCl) significantly impact yield. For instance, alkaline conditions favor enolate formation, improving conjugation efficiency. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of the dimethylamino group (δ ~2.8–3.0 ppm for N(CH)) and the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons).
- IR : Strong absorption bands at ~1660–1680 cm (C=O stretch) and ~1600 cm (C=C stretch) validate the enone system.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ≈ 217.14 for CHNO) and fragmentation patterns.
- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous compounds .
Q. How does the dimethylamino group influence the compound's electronic properties and reactivity compared to other substituents?
- Methodological Answer : The electron-donating dimethylamino group enhances resonance stabilization of the enone system, increasing electrophilicity at the β-carbon. This contrasts with electron-withdrawing groups (e.g., nitro or chloro substituents), which reduce reactivity in Michael addition reactions. UV-Vis spectroscopy (λ ~350–400 nm) and computational studies (DFT calculations) quantify this effect by analyzing charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include controls (e.g., ampicillin) and test compound concentrations (1–256 µg/mL).
- Mechanistic Studies : Combine fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption and ROS generation assays (DCFH-DA probe). Compare results with halogenated analogs to identify substituent-dependent activity trends .
Q. What strategies are employed to resolve contradictions in biological activity data when comparing this compound with halogenated analogs?
- Methodological Answer :
- Meta-Analysis : Systematically review datasets for variables like bacterial strain variability, solvent effects (DMSO vs. aqueous buffers), and assay protocols.
- Structure-Activity Relationship (SAR) Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ values) with bioactivity. For example, chloro-substituted analogs may show higher lipophilicity (logP) but lower solubility, altering bioavailability .
Q. What computational methods are utilized to predict the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. Prioritize poses with hydrogen bonds between the ketone group and active-site residues (e.g., ASP73).
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Validate predictions with experimental binding affinity data (SPR or ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
